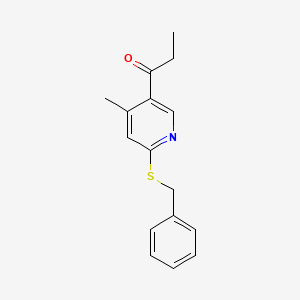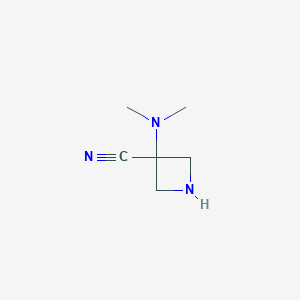
3-(Dimethylamino)azetidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)azetidine-3-carbonitrile is a chemical compound with the molecular formula C6H11N3. It is known for its unique structure, which includes an azetidine ring substituted with a dimethylamino group and a nitrile group. This compound is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)azetidine-3-carbonitrile typically involves the reaction of azetidine with dimethylamine and a suitable nitrile source. One common method includes the use of azetidine-3-carbonitrile as a starting material, which is then reacted with dimethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)azetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions, typically in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions result in various substituted azetidine derivatives.
Scientific Research Applications
3-(Dimethylamino)azetidine-3-carbonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)azetidine-3-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The dimethylamino group and nitrile group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)azetidine: Lacks the nitrile group, which may result in different reactivity and biological activity.
Azetidine-3-carbonitrile: Lacks the dimethylamino group, affecting its chemical properties and applications.
N,N-Dimethylaminoacetonitrile: A simpler structure with different reactivity and uses.
Uniqueness
3-(Dimethylamino)azetidine-3-carbonitrile is unique due to the presence of both the dimethylamino group and the nitrile group on the azetidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-(dimethylamino)azetidine-3-carbonitrile |
InChI |
InChI=1S/C6H11N3/c1-9(2)6(3-7)4-8-5-6/h8H,4-5H2,1-2H3 |
InChI Key |
DVFPRXOPULMMAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CNC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


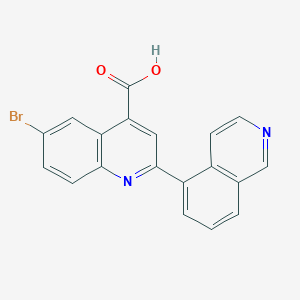
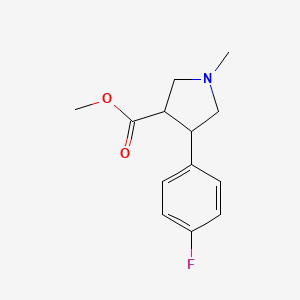


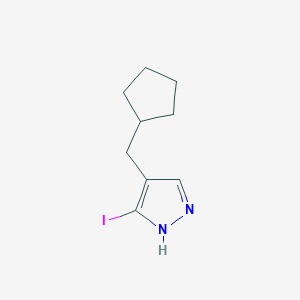

![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)
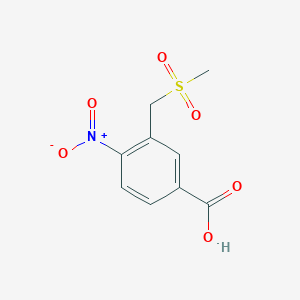



![(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B13003829.png)
![Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13003830.png)
